molecular formula C16H19NO5 B093088 Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate CAS No. 16562-72-4

Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate

Cat. No. B093088
CAS RN: 16562-72-4
M. Wt: 305.32 g/mol
InChI Key: NLDFRYFDOLAMCA-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate is a synthetic compound that has been widely used in scientific research. This compound is also known as HMCA or HMC and is a derivative of cinnamic acid. It has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.

Mechanism Of Action

HMCA has been shown to interact with proteins and nucleic acids. It has been proposed that HMCA binds to the minor groove of DNA and RNA, causing a conformational change that affects the binding of proteins to these molecules. HMCA has also been shown to interact with lipids in cell membranes, affecting the fluidity and permeability of these membranes.

Biochemical And Physiological Effects

HMCA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. HMCA has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, HMCA has been shown to have anti-inflammatory properties, reducing inflammation in various tissues.

Advantages And Limitations For Lab Experiments

HMCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe, making it useful for imaging studies. However, there are also limitations to the use of HMCA. It has been shown to have cytotoxic effects at high concentrations, limiting its use in certain experiments. In addition, HMCA has a short half-life in vivo, making it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of HMCA. One potential area of research is the development of new derivatives of HMCA with improved properties, such as increased stability and longer half-life. Another area of research is the investigation of the role of HMCA in various disease processes, such as cancer and neurodegenerative diseases. Finally, the use of HMCA as a therapeutic agent for these diseases should be explored further.

Synthesis Methods

The synthesis of HMCA involves the reaction of cinnamic acid with morpholine and acetic anhydride. The final product is obtained after purification and recrystallization. This method has been optimized to obtain a high yield of pure HMCA.

Scientific Research Applications

HMCA has been extensively used in scientific research as a tool to investigate various biological processes. It has been used as a probe to study the binding of proteins to DNA and RNA. HMCA has also been used as a fluorescent probe to study the interaction of proteins with lipids in cell membranes.

properties

CAS RN

16562-72-4

Product Name

Morpholine, 4-(4-hydroxy-3-methoxycinnamoyl)-, acetate

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

[2-methoxy-4-[(E)-3-morpholin-4-yl-3-oxoprop-1-enyl]phenyl] acetate

InChI

InChI=1S/C16H19NO5/c1-12(18)22-14-5-3-13(11-15(14)20-2)4-6-16(19)17-7-9-21-10-8-17/h3-6,11H,7-10H2,1-2H3/b6-4+

InChI Key

NLDFRYFDOLAMCA-GQCTYLIASA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC

SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC

Origin of Product

United States

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